molecular formula C11H10N2O2 B12840908 (5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione

(5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione

Cat. No.: B12840908
M. Wt: 202.21 g/mol
InChI Key: XWKLMEXYFOBTGK-TWGQIWQCSA-N
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Description

5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of an appropriate aldehyde with an imidazolidine-2,4-dione derivative. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-[1-m-tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione
  • 1,3-Thiazolidin-4-one derivatives

Uniqueness

5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione is unique due to its specific substitution pattern and the resulting properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(5Z)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6-

InChI Key

XWKLMEXYFOBTGK-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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